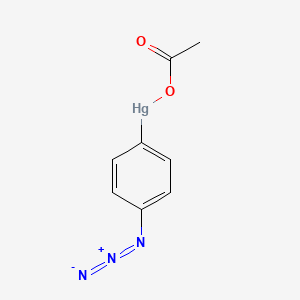

4-(Acetoxymercuri)phenyl azide

説明

Contextualization of Aryl Azides in Contemporary Organic Synthesis

Aryl azides are a cornerstone of modern organic synthesis, valued for their diverse reactivity. researchgate.netbenthamdirect.com For decades, they have been instrumental in the synthesis of complex organic compounds, the development of novel materials, and for the photoaffinity labeling of biomolecules. researchgate.netbenthamdirect.comingentaconnect.com The advent of "click chemistry" and bioorthogonal chemistry has dramatically expanded their utility, establishing them as essential tools in biology, biochemistry, and medicine. researchgate.netbenthamdirect.comingentaconnect.comenamine.netwikipedia.org

The azide functional group (-N₃) is a versatile entity. It can act as a nucleophile, participate in cycloaddition reactions, and upon thermal or photochemical activation, generate highly reactive nitrene intermediates. thermofisher.comresearchgate.net This reactivity profile allows for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. sioc-journal.cnnih.gov

Traditionally, aryl azides were synthesized from anilines via diazotization followed by substitution with sodium azide. ingentaconnect.comuni-muenchen.de However, this method often requires harsh conditions. ingentaconnect.com Consequently, numerous alternative procedures have been developed, including the reaction of aryl halides with azide salts, often catalyzed by copper(I). wikipedia.org The reactivity of aryl azides can be influenced by the electronic nature of the aromatic ring; for instance, the azido group acts as an electron donor in electrophilic substitution reactions. uni-muenchen.de

The most prominent application of aryl azides in recent years is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction that forms 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. wikipedia.orgmdpi.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative for in vivo applications. wikipedia.orgacs.org These reactions have found widespread use in bioconjugation, drug discovery, and materials science. wikipedia.orgpcbiochemres.com

Historical Development and Evolution of Organomercury Compounds in Synthetic Methodologies

Organomercury compounds, or organomercurials, represent one of the oldest classes of organometallic compounds, with the first synthesis of dimethylmercury reported in 1850. nih.gov Their history is rich, with extensive exploration for pharmacological purposes, although their use in chemotherapy has since been superseded due to toxicity concerns. nih.govwikipedia.org Historically, they were also widely used as fungicides. nih.gov

In organic synthesis, organomercurials have proven to be versatile intermediates. wikipedia.orgchemeurope.com The discovery of electrophilic substitution of aromatic compounds by mercury(II) salts by Dimroth in the late 19th century was a pivotal moment, sparking renewed interest in these compounds. thieme-connect.de This was soon followed by the development of other methods for forming mercury-carbon bonds, such as oxymercuration. thieme-connect.de

A key feature of organomercurials is the stability of the Hg-C bond towards air and moisture, though it can be sensitive to light. chemeurope.com This stability allows for a wide range of transformations on other parts of the molecule without cleaving the Hg-C bond. wikipedia.org Synthetic routes to organomercurials are numerous and include the direct reaction of mercury(II) salts with hydrocarbons, a chemistry that bears resemblance to organopalladium chemistry. chemeurope.com Common methods involve the reaction of mercury(II) halides with Grignard reagents or organolithium compounds. wikipedia.orgchemeurope.com Mercuration of electron-rich aromatic rings is also a viable synthetic pathway. wikipedia.orgchemeurope.comlibretexts.org

Despite their toxicity, organomercurials have been employed in various synthetic applications, including as catalysts and in transmetalation reactions to produce other organometallic compounds. wikipedia.orgkvmwai.edu.in For a period, they were central to several commercial processes, such as the hydration of acetylene. wikipedia.org While many of their former applications have been taken over by less toxic alternatives, the fundamental reactivity of organomercury compounds remains a subject of academic interest and has contributed significantly to the principles of modern organometallic chemistry. google.com

Position and Significance of 4-(Acetoxymercuri)phenyl Azide within Current Chemical Research

This compound (also referred to as MPA) is a bifunctional reagent that occupies a niche but important position in chemical research, particularly in the field of biochemistry and structural biology. vulcanchem.comnih.gov Its significance stems from the unique combination of two distinct reactive moieties within a single molecule: an organomercury group and a photoreactive aryl azide group. vulcanchem.com

The organomercury portion of the molecule provides specificity for sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins. vulcanchem.com This allows for the targeted labeling of these specific amino acids. The acetoxy group attached to the mercury atom acts as a leaving group during the reaction with a thiol. vulcanchem.com

The aryl azide functionality, on the other hand, is stable under normal conditions but becomes highly reactive upon photolysis (exposure to UV light). thermofisher.comvulcanchem.com This process generates a nitrene intermediate, which is capable of forming covalent bonds with a wide variety of chemical groups in its immediate vicinity. vulcanchem.com

This dual-functionality makes this compound a valuable tool for studying protein structure and interactions. vulcanchem.comnih.gov It can be used as a cross-linking reagent to identify which parts of a protein are in close proximity to a specific cysteine residue. nih.gov For example, it was used to study the structure of parvalbumin, a muscle protein. nih.gov In this study, after the reagent was attached to a cysteine residue, photolysis led to the destruction of a nearby aspartic acid residue, providing information about the protein's three-dimensional structure. nih.gov

It is often compared to other bifunctional protein modification reagents, such as 2-[(Trifluoroacetoxy)mercuri]-4-fluorophenol (MFP). vulcanchem.com Both reagents share the sulfhydryl-specific organomercury group, but MFP contains a fluorine atom for analysis by ¹⁹F NMR spectroscopy, while MPA possesses the photoreactive azide. vulcanchem.com This allows researchers to choose the most suitable tool for their specific analytical needs, highlighting the complementary nature of these specialized reagents in elucidating protein structure-function relationships. vulcanchem.com

Scope and Strategic Objectives of Research Perspectives on the Chemical Compound

The primary research focus on this compound has been its application as a specialized tool in biochemistry. The strategic objective behind its design and use is to probe the spatial arrangement of amino acids within proteins. nih.gov This is achieved through a two-step process: targeted attachment followed by proximity-based cross-linking.

The initial objective is to utilize the high affinity of the organomercury component for sulfhydryl groups to selectively label cysteine residues in a protein of interest. vulcanchem.com This provides a precise anchor point for the reagent on the protein's structure.

The subsequent strategic goal is to initiate a non-selective covalent bond formation event from this anchor point. vulcanchem.com By exposing the azide-labeled protein to UV light, the photoreactive azide group is converted into a highly reactive nitrene. vulcanchem.com This nitrene can then insert into nearby C-H, N-H, or O-H bonds of other amino acid residues that are spatially close to the original cysteine residue. vulcanchem.comnih.gov

The ultimate objective of this experimental strategy is to identify the amino acid residues that have been cross-linked. nih.gov Through techniques such as amino acid analysis or mass spectrometry, researchers can pinpoint the site of the cross-link, thereby gaining valuable information about the protein's tertiary or quaternary structure. nih.gov This approach is particularly useful for mapping protein folding and identifying interaction domains. nih.gov

Future research perspectives could involve refining the methodology, potentially by incorporating isotopically labeled versions of the reagent for easier detection by mass spectrometry. While the use of organomercury compounds has declined due to environmental and toxicity concerns, the underlying chemical principles of this compound's functionality continue to be relevant for the design of new generations of chemical probes and cross-linking agents with improved safety profiles.

特性

CAS番号 |

84332-83-2 |

|---|---|

分子式 |

C8H7HgN3O2 |

分子量 |

377.75 g/mol |

IUPAC名 |

acetyloxy-(4-azidophenyl)mercury |

InChI |

InChI=1S/C6H4N3.C2H4O2.Hg/c7-9-8-6-4-2-1-3-5-6;1-2(3)4;/h2-5H;1H3,(H,3,4);/q;;+1/p-1 |

InChIキー |

XOMDSBGFAUDREX-UHFFFAOYSA-M |

SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N=[N+]=[N-] |

正規SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N=[N+]=[N-] |

同義語 |

4-(acetoxymercuri)phenyl azide |

製品の起源 |

United States |

Synthetic Pathways and Methodological Innovations for 4- Acetoxymercuri Phenyl Azide

Precursor Chemistry and Initial Derivatization Strategies

The foundational step in synthesizing 4-(acetoxymercuri)phenyl azide is the preparation of suitably functionalized aromatic precursors. The two primary retrosynthetic approaches involve either the mercuration of a pre-formed aryl azide or the azidation of a pre-formed arylmercury compound.

The synthesis of the target compound relies on key aryl precursors, primarily those based on aniline or its derivatives. One of the most direct precursors for the final azidation step is p-aminophenylmercuric acetate. sigmaaldrich.commedchemexpress.com This organomercurial agent is commercially available and serves as a common starting point for activating latent matrix metalloproteinases in biochemical studies. sigmaaldrich.comfishersci.com

Alternatively, the synthesis can begin with simpler aromatic compounds. For instance, phenyl azide can be prepared from phenylhydrazine through the action of nitrous acid. orgsyn.org Another common aryl precursor is aniline, which can be converted into the corresponding aryl azide. thieme-connect.comorganic-chemistry.org In a different strategy, precursors like p-nitrochlorobenzene can be hydroxylated and subsequently acetylated to form p-nitrophenyl acetate, which would then require reduction of the nitro group to an amine before proceeding with mercuration and azidation steps. academax.comzjujournals.comresearchgate.net

A summary of key aryl precursors and their synthetic origins is provided below.

| Precursor | Starting Material(s) | Brief Method | Reference(s) |

| Phenyl Azide | Phenylhydrazine, Sodium Nitrite | Reaction with nitrous acid. | orgsyn.org |

| Aryl Azides | Aromatic Amines, Sodium Nitrite, Sodium Azide | One-pot diazotization and azidation. | organic-chemistry.orgthieme-connect.com |

| p-Nitrophenyl Acetate | p-Nitrochlorobenzene, Sodium Hydroxide, Acetic Anhydride | Hydroxylation followed by acetylization. | academax.comzjujournals.com |

| p-Aminophenylmercuric Acetate | Aniline, Mercuric Acetate | Direct mercuration of aniline. | sigmaaldrich.commedchemexpress.com |

The conversion of an aromatic primary amine to an aryl azide is a critical transformation in this synthetic sequence. The most established method is the diazotization of the amine followed by a reaction with an azide salt. thieme-connect.comthieme-connect.com This process involves treating the aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt intermediate. rsc.org This intermediate is then reacted with a nucleophilic azide source, such as sodium azide (NaN₃), to yield the final aryl azide. rsc.orgnih.gov

Recent methodological innovations have streamlined this process. An efficient, one-pot synthesis allows for the direct conversion of aromatic amines to aryl azides in high yields. thieme-connect.com This method uses p-toluenesulfonic acid (p-TsOH) and proceeds smoothly in an aqueous medium at room temperature, avoiding the need for metal catalysts and simplifying product purification. thieme-connect.comorganic-chemistry.org The reaction is broadly applicable to aromatic amines bearing both electron-donating and electron-withdrawing substituents. organic-chemistry.org

The general scheme for this one-pot reaction is as follows: Ar-NH₂ + NaNO₂ + NaN₃ (in the presence of p-TsOH and water) → Ar-N₃

This reaction proceeds via the formation of an arenediazonium tosylate, which is more thermally stable than corresponding diazonium chlorides or sulfates, enhancing the safety and efficiency of the synthesis. organic-chemistry.org

Synthesis of Key Aryl Precursors

Mercuration Methodologies for Aryl Systems

The introduction of the mercury-containing group onto the aromatic ring can be achieved through several mercuration techniques, primarily involving electrophilic substitution.

Direct mercuration is an electrophilic aromatic substitution reaction where an arene reacts with a mercury(II) salt. libretexts.org The most common reagent for this purpose is mercuric acetate, Hg(O₂CCH₃)₂, often in an acetic acid solvent. libretexts.orgwikipedia.org Electron-rich arenes, such as phenols, react readily under these conditions. wikipedia.org For less activated aromatic systems, harsher conditions may be required. nih.gov

The reaction proceeds via the formation of a Wheland intermediate (a σ-complex), which is then deprotonated to restore aromaticity. rutgers.edu The electrophilicity of the mercury reagent can be dramatically increased by using mercury(II) trifluoroacetate, Hg(OCOCF₃)₂, in trifluoroacetic acid. This system has been shown to mercurate benzene approximately 690,000 times faster than the conventional mercuric acetate/acetic acid system. libretexts.orgrutgers.edu This high reactivity allows for the mercuration of even deactivated aromatic rings. rutgers.edu If this method were applied to phenyl azide, the azide group (-N₃) would act as a deactivating but ortho, para-directing group, leading to the desired 4-substituted product alongside the ortho-isomer.

While direct mercuration is a primary route, organomercury azides can also be synthesized via anion exchange from other organomercury compounds. A common strategy involves the synthesis of an arylmercuric halide (e.g., chloride or bromide) followed by a halide-exchange reaction. researchgate.net

In this route, an arylmercuric halide (R-Hg-X, where X = Cl, Br) is reacted with an azide salt, typically silver azide (AgN₃), to produce the corresponding organomercury azide (R-Hg-N₃). researchgate.net This method has been successfully used to prepare a series of room-temperature stable arylmercury azides. researchgate.net While the target molecule, this compound, contains an acetate ligand rather than a halide, this exchange methodology highlights a versatile approach for synthesizing compounds in the organomercury azide class. The synthesis of the starting arylmercuric halide can be achieved through various means, including the reaction of diazonium salts with mercury(II) salts in the presence of copper. wikipedia.org

Direct Electrophilic Aromatic Mercuration Processes

Optimization of Reaction Conditions and Yield Enhancement for Complex Organomercury Azides

Optimizing the synthesis of complex organomercury azides like this compound requires careful management of several reaction parameters to maximize yield and purity while ensuring safety.

For the azidation step , temperature control is paramount. Diazotization reactions are typically conducted at 0–5 °C to prevent the unstable diazonium salt from decomposing. orgsyn.org The development of one-pot methods using arenediazonium tosylates has improved yields and safety by creating a more stable intermediate. organic-chemistry.org The choice of solvent can also be critical; using an aqueous medium, as in the p-TsOH method, simplifies workup and reduces the use of volatile organic solvents. thieme-connect.com

For the mercuration step , optimization often focuses on enhancing the electrophilicity of the mercury reagent. As noted, replacing mercuric acetate with mercury trifluoroacetate significantly accelerates the reaction, allowing for milder conditions and potentially improving selectivity. rutgers.edupnas.org The choice of solvent and the presence of strong, non-coordinating acids can also influence reaction rates and isomer distributions. libretexts.orgpnas.org Studies on the mercuration of toluene have shown that isomer distributions can vary with reaction time and temperature, suggesting that kinetic control is necessary to achieve high regioselectivity. pnas.org

For anion-exchange routes , the choice of the azide salt and solvent is important. The reaction of organomercury halides with silver azide is an effective method for producing covalent organomercury azides. researchgate.net The solubility of the reagents and the precipitation of the silver halide byproduct drive the reaction to completion.

Solvent Effects and Temperature Regulation in Organomercury Azide Synthesis

The choice of solvent and precise temperature control are paramount in the synthesis of organomercury azides to ensure optimal yield and purity. While specific details on the synthesis of this compound are not extensively documented in the provided results, general principles of organomercury and aryl azide synthesis offer valuable insights.

The synthesis of aryl azides can be achieved in various solvents, including water. organic-chemistry.orgrsc.org For instance, the reaction of arenediazonium tosylates with sodium azide proceeds efficiently in water at room temperature. organic-chemistry.org The use of aqueous media is often advantageous for its "green" credentials and simplified purification procedures. rsc.org However, the solubility of reactants, such as sodium azide, can be limited in aprotic organic solvents, necessitating the exploration of protic solvents like methanol, ethanol, and water for certain reactions. nih.gov The selection of a non-coordinating solvent can be crucial in some synthetic contexts to avoid unwanted interactions with reactive intermediates. weebly.com For reactions involving organomercury compounds, solvents like diethylbenzene have been used for extraction purposes. nih.gov

Temperature regulation is critical, especially when dealing with potentially unstable intermediates like diazonium salts. Many syntheses of aryl azides are conducted at low temperatures, often around 0-5°C, to control the reaction rate and prevent the decomposition of these intermediates. orgsyn.orgnih.gov For example, the diazotization of an amino precursor is typically carried out in a cooled solution before the addition of sodium azide. nih.gov However, some modern methods allow for the reaction to proceed at room temperature, simplifying the experimental setup. organic-chemistry.org In oxymercuration reactions, lower temperatures generally favor the formation of the desired alcohol product. libretexts.org

Catalyst and Reagent Stoichiometry in Mercuration Reactions

The mercuration of aromatic rings is a key step in the synthesis of arylmercury compounds. wikipedia.org While direct mercuration of azidobenzene could be a potential route, the more common approach involves the mercuration of an aniline derivative followed by diazotization and azidation. The stoichiometry of the reagents, particularly the mercurating agent, such as mercuric acetate, and any catalysts, must be carefully controlled to achieve the desired product with high selectivity.

In the broader context of aryl azide synthesis, various catalytic systems have been developed. Copper(II) acetate has been used as a catalyst for the conversion of arylboronic acids into aryl azides. nih.gov In these reactions, the stoichiometry of the copper catalyst and the azide source (e.g., sodium azide) is optimized to drive the reaction to completion. nih.gov For instance, a 0.1 equivalent of copper(II) acetate with 1.5 equivalents of sodium azide has been found to be effective. nih.gov Other metals like rhodium, ruthenium, iron, and silver have also been employed as catalysts in azidation reactions. mdpi.com

The formation of aryl azides from diazonium salts is a well-established method where the stoichiometry between the diazonium salt and the azide source is crucial for high yields. at.ua Typically, a slight excess of sodium azide is used to ensure complete conversion of the diazonium intermediate. nih.govtpu.ru

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound necessitates rigorous purification to remove unreacted starting materials, byproducts, and inorganic salts.

Chromatographic Separation Methods for Organomercury Azides

Chromatographic techniques are powerful tools for the purification of organomercury compounds. High-performance liquid chromatography (HPLC) is particularly well-suited for the separation of various organomercury species. vliz.beosti.gov Reversed-phase HPLC, using a silica-bonded phase column and a mobile phase containing an organic modifier, is a common approach. vliz.be The separation can be monitored using UV detection. science.gov

For the purification of aryl azides, column chromatography is a standard method. nih.gov The choice of the stationary phase (e.g., silica gel) and the eluent system is critical for achieving good separation. For example, a mixture of hexanes and ethyl acetate can be used as the eluent. rsc.org However, it is important to note that column chromatography may contribute to the decomposition of some azides, and therefore should be used with caution. ucsb.edu

Recrystallization and Controlled Drying Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. For aryl azides, recrystallization from solvents like ethyl acetate has been reported. nih.gov

Following purification, the product must be dried under controlled conditions to remove residual solvent without causing decomposition. Organic azides are energetic compounds and should be handled with care. ucsb.edu Drying is often performed under vacuum at a controlled temperature. It is crucial to avoid excessive heat, as phenyl azide, for example, can explode when heated at ordinary pressure. orgsyn.org

Comparative Analysis of Synthetic Strategies for Aryl Mercury Azides

The synthesis of aryl mercury azides can be approached through different strategies, each with its own advantages and disadvantages in terms of efficiency, selectivity, and scalability.

Efficiency, Selectivity, and Scalability Considerations

Traditional methods for synthesizing aryl azides often involve the diazotization of anilines followed by reaction with sodium azide. organic-chemistry.orgat.ua This method can be highly efficient and produce products in high purity. organic-chemistry.org However, the use of potentially explosive diazonium salts can be a safety concern, especially on a large scale. at.ua

More recent methods aim to improve safety and efficiency. The use of arenediazonium tosylates, which are more stable than traditional diazonium salts, offers a safer alternative. organic-chemistry.org This method is also highly efficient, providing aryl azides in high yields and purity without the need for extensive purification. organic-chemistry.org Copper-catalyzed methods, such as the reaction of arylboronic acids with sodium azide, provide another modern alternative that can be performed under mild conditions. nih.gov

The scalability of a synthetic route is a critical factor for practical applications. Methods that utilize stable starting materials, avoid hazardous intermediates, and require minimal purification are generally more scalable. organic-chemistry.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also improve scalability by reducing handling and purification steps. organic-chemistry.org

Table of Synthetic Strategy Comparisons for Aryl Azides

| Synthetic Strategy | Starting Materials | Reagents | Conditions | Advantages | Disadvantages | Scalability |

| Diazotization of Anilines | Aromatic Amines | Sodium Nitrite, Acid, Sodium Azide | Low Temperature (0-5°C) | High yields, well-established. organic-chemistry.orgtpu.ru | Involves potentially explosive diazonium salts. at.ua | Moderate, with safety precautions. |

| Arenediazonium Tosylates | Aromatic Amines | p-TsOH, Sodium Nitrite, Sodium Azide | Room Temperature | High yields, high purity, safer than traditional diazonium salts, simple procedure. organic-chemistry.org | May not be suitable for all substrates. organic-chemistry.org | Good. organic-chemistry.org |

| Copper-Catalyzed Azidation | Arylboronic Acids | Copper(II) Acetate, Sodium Azide | 55°C or Room Temperature | Mild conditions, good functional group tolerance. nih.gov | Requires a catalyst, may need optimization for different substrates. nih.gov | Good. nih.gov |

| Lead-Mediated α-Arylation | β-Ketoesters, Aryl Azides | Lead(IV) Acetate | Varies | Allows for the synthesis of complex functionalized aryl azides. acs.org | Uses stoichiometric lead, which is toxic. | Limited by the use of lead. |

Regioselectivity and Stereoselectivity Control in Mercury-Mediated Azidation

The synthesis of functionalized aromatic compounds through mercury-mediated reactions is a significant area of organometallic chemistry. The precise control over the placement of substituents on the aromatic ring (regioselectivity) and their spatial orientation (stereoselectivity) is paramount for creating molecules with desired properties, such as this compound. The formation of this specific compound relies heavily on the principles governing electrophilic aromatic substitution (EAS), where the mercury electrophile is introduced onto the phenyl ring.

Regioselectivity in Aromatic Mercuration

The mercuration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. libretexts.orglibretexts.org In this type of reaction, an electrophile attacks the electron-rich π system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. masterorganicchemistry.commsu.edu The subsequent loss of a proton restores the ring's aromaticity and results in the substituted product. masterorganicchemistry.com

The regiochemical outcome of the mercuration of a substituted benzene ring is primarily dictated by the electronic properties of the substituent already present on the ring. This substituent can direct the incoming electrophile (the mercury species) to the ortho, meta, or para positions.

Activating, Ortho-, Para-Directing Groups: Substituents that donate electron density to the ring, such as amino (-NH₂), hydroxyl (-OH), and acetamido (-NHCOCH₃) groups, activate the ring towards electrophilic attack. They preferentially direct the incoming electrophile to the ortho and para positions because they can effectively stabilize the positive charge of the sigma complex at these positions through resonance. The synthesis of this compound or its precursors would typically start with a substrate bearing such a directing group, for instance, p-azidoaniline or a protected derivative. The strong ortho-, para-directing nature of the azide or a precursor amino group ensures the mercuri group is directed to the desired position. Steric hindrance often leads to a higher yield of the para product over the ortho product.

Deactivating, Meta-Directing Groups: Substituents that withdraw electron density from the ring, such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, deactivate the ring and direct the incoming electrophile to the meta position.

The active electrophile in these reactions is often derived from a mercuric salt, most commonly mercuric acetate, Hg(OOCCH₃)₂. libretexts.org The reaction is often catalyzed by a strong acid, which assists in generating a more potent electrophilic species, HgX⁺. libretexts.org

Research has also indicated that reaction conditions, particularly temperature, can influence the regioselectivity. For some mercuration reactions, para substitution is favored at lower temperatures, while an isomerization to the more thermodynamically stable meta product can occur at higher temperatures. libretexts.org

Table 1: Influence of Substituents on Regioselectivity in Electrophilic Aromatic Mercuration

This interactive table summarizes the directing effects of various functional groups on the mercuration of a substituted benzene ring.

| Substituent (Z) | Type of Director | Position of Mercuration | Reactivity Relative to Benzene |

| -NH₂, -NHR, -NR₂ | Ortho, Para | Ortho and Para | Strongly Activating |

| -OH, -OR | Ortho, Para | Ortho and Para | Strongly Activating |

| -NHCOCH₃ | Ortho, Para | Ortho and Para | Activating |

| -Alkyl (e.g., -CH₃) | Ortho, Para | Ortho and Para | Weakly Activating |

| -N₃ (Azido) | Ortho, Para | Ortho and Para | Weakly Activating/Deactivating |

| -F, -Cl, -Br, -I | Ortho, Para | Ortho and Para | Deactivating |

| -CHO, -COR | Meta | Meta | Deactivating |

| -COOR, -COOH | Meta | Meta | Deactivating |

| -SO₃H | Meta | Meta | Deactivating |

| -CN | Meta | Meta | Deactivating |

| -NO₂ | Meta | Meta | Strongly Deactivating |

| -NR₃⁺ | Meta | Meta | Strongly Deactivating |

Stereoselectivity Control

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of the synthesis of this compound from a standard planar aromatic precursor like phenyl azide or aniline, stereoselectivity related to the creation of chiral centers on the aromatic ring itself is not a relevant consideration. The planar nature of the benzene ring means that the attack of the electrophile does not create a new stereocenter on the ring.

However, the concept of stereoselectivity is crucial in other mercury-mediated reactions, such as the oxymercuration of alkenes. In those reactions, the addition of mercury and a nucleophile across the double bond occurs with a high degree of anti-stereoselectivity. wikipedia.orgmasterorganicchemistry.com This is explained by the formation of a bridged, three-membered "mercurinium ion" intermediate. masterorganicchemistry.com The nucleophile then attacks the more substituted carbon from the side opposite to the bulky mercury-containing bridge, resulting in a defined trans or anti addition product. wikipedia.orgmasterorganicchemistry.com This contrasts with reactions that proceed through a planar carbocation, which would typically yield a mixture of syn- and anti-addition products. masterorganicchemistry.com

While these principles of stereocontrol are fundamental to organomercury chemistry, their application to the direct, two-dimensional substitution on the aromatic ring of this compound is limited. Stereochemical considerations would only become pertinent if the aromatic substrate itself were chiral or possessed prochiral faces.

Mechanistic Investigations of 4- Acetoxymercuri Phenyl Azide Reactivity

Electronic Structure and Bonding Characteristics of Organomercury Azides

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic landscape of organomercury azides. researchgate.netresearchgate.net These studies reveal that the mercury atom significantly influences the electron distribution across the molecule. DFT calculations on related arylmercury azides indicate that there is a donation of electron density from the lone pair of a coordinating nitrogen atom to the antibonding (σ*) orbital of the Hg-C and Hg-N bonds. researchgate.net This interaction affects the electronic character of both the mercury center and the attached organic and azide groups.

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for predicting reactivity. nottingham.ac.uk In many organic azides, the HOMO has a significant coefficient on the N1 atom of the azide, while the LUMO has nodes between the nitrogen atoms. nottingham.ac.uk The presence of the organomercury moiety can modulate the energies and localizations of these orbitals. For instance, in related metal-azide systems, the dominant canonical form of the metal-azide bond is often M-N-N≡N. acs.org Computational models help in visualizing these orbitals and predicting how they will interact with other molecules in various reactions. researchgate.netpku.edu.cn

Table 1: Calculated Properties of a Model Organomercury Azide

| Property | Calculated Value/Description | Significance |

|---|---|---|

| Hg-C Bond Length | ~2.05 Å | Indicates a strong covalent bond. |

| Hg-N Bond Length | ~2.02 Å | Suggests a predominantly covalent interaction. researchgate.net |

| C-Hg-N Bond Angle | Nearly linear (~180°) | Consistent with sp hybridization on the mercury atom. libretexts.org |

| Azide N-N Bond Lengths | N1-N2 > N2-N3 | Typical for a covalently bound azide, indicating a contribution from resonance structures. nottingham.ac.uk |

| Mulliken Charge on Hg | Positive | Highlights the electrophilic character of the mercury center. |

| HOMO Localization | Primarily on the azide and phenyl ring | Influences reactions with electrophiles. |

| LUMO Localization | Distributed across the Hg-C and Hg-N bonds | Relevant for interactions with nucleophiles. |

Experimental techniques provide tangible evidence that complements computational findings. X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of molecules, including bond lengths and angles. researchgate.net For organomercury compounds, X-ray diffraction studies typically show a linear C-Hg-X geometry, which is indicative of sp hybridization at the mercury atom. libretexts.org In arylmercury azides stabilized by intramolecular coordination, the Hg-N bond distances have been measured, confirming the presence of a dative bond between a nitrogen atom and the mercury center. researchgate.net

Computational Elucidation of Electronic Distributions and Molecular Orbitals

Azide Reactivity Modulations by the Organomercury Moiety

The organomercury group exerts a significant influence on the reactivity of the attached azide functionality. This modulation can be seen in various types of reactions, including nucleophilic/electrophilic interactions, cycloadditions, and nitrene generation.

The azide group is known to be ambiphilic, meaning it can react with both electrophiles and nucleophiles. nih.gov The presence of the electron-withdrawing acetoxymercuri group is expected to decrease the electron density on the phenyl ring and, by extension, on the azide group. This would make the terminal nitrogen atom of the azide less nucleophilic compared to an unsubstituted phenyl azide.

Conversely, the electron-withdrawing nature of the organomercury moiety can enhance the electrophilicity of the azide group. This is particularly relevant in reactions where the azide acts as an electrophile, for instance, in reactions with strong nucleophiles. While phenyl azide itself is considered a moderate electrophile and nucleophile, the substitution pattern can significantly alter this balance. rsc.org The acetoxymercuri group likely pushes the reactivity profile of the azide more towards the electrophilic side.

The [3+2] cycloaddition, or Huisgen cycloaddition, is a hallmark reaction of azides, leading to the formation of five-membered heterocyclic rings, most notably 1,2,3-triazoles when reacting with alkynes. wikipedia.orgorganic-chemistry.org The reactivity of an azide in these reactions is governed by frontier molecular orbital (FMO) theory. nih.govrsc.org The reaction can be either HOMO(azide)-LUMO(dipolarophile) controlled (normal electron demand) or LUMO(azide)-HOMO(dipolarophile) controlled (inverse electron demand).

Given that the acetoxymercuri group is electron-withdrawing, 4-(acetoxymercuri)phenyl azide would be expected to be more reactive towards electron-rich alkynes in an inverse-electron-demand [3+2] cycloaddition. Phenyl azide itself shows low reactivity in many [3+2] cycloaddition reactions, reacting efficiently primarily with highly activated ethylenes. rsc.org The electronic perturbation from the organomercury group could potentially broaden the scope of suitable reaction partners. For example, strain-promoted azide-alkyne cycloadditions (SPAAC) with strained cyclooctynes are known to be very rapid and could be a viable pathway for this compound. nih.gov

Table 2: Factors Influencing [3+2] Cycloaddition Reactivity

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Electronic Nature of Dipolarophile | Electron-rich alkynes/alkenes are favored for electron-poor azides. | Reaction with ynamines or enamines. |

| Strain in Dipolarophile | Highly strained alkynes (e.g., cyclooctynes) react rapidly without a catalyst. wikipedia.orgnih.gov | Strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov |

| Catalysis | Copper(I) and Ruthenium catalysts can accelerate the reaction and control regioselectivity. organic-chemistry.orgmdpi.com | Cu-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-regioisomer. organic-chemistry.org |

| Solvent | Polar solvents can sometimes accelerate cycloaddition reactions. academie-sciences.fr | Reactions in water or other polar media. academie-sciences.fr |

Upon thermal or photochemical activation, aryl azides can undergo denitrogenation (loss of N₂) to form highly reactive nitrene intermediates. nih.gov The properties and subsequent reactions of the generated nitrene are heavily influenced by the substituents on the aromatic ring.

For this compound, photolysis or thermolysis would lead to the formation of 4-(acetoxymercuri)phenylnitrene. The initial product is typically a singlet nitrene, which can then undergo intersystem crossing to the more stable triplet nitrene. wikipedia.org The presence of the heavy mercury atom could potentially influence the rate of this intersystem crossing.

The resulting nitrene can undergo several characteristic reactions:

C-H Insertion: The nitrene can insert into C-H bonds of surrounding molecules. wikipedia.org

Addition to Double Bonds: It can add to alkenes to form aziridines. nih.gov

Ring Expansion: Phenylnitrenes are known to undergo ring expansion to form dehydroazepines, which can be trapped by nucleophiles. wikipedia.orgnih.gov

Dimerization: At high concentrations, the nitrene can dimerize to form an azo compound.

The electron-withdrawing acetoxymercuri group would likely make the resulting nitrene more electrophilic, favoring reactions such as C-H insertion and addition to electron-rich double bonds. The photochemistry of phenyl azides can be complex, with multiple intermediates and reaction pathways competing. nih.govresearchgate.net The specific fate of 4-(acetoxymercuri)phenylnitrene would depend on the reaction conditions, including temperature, solvent, and the presence of trapping agents. wiley.com

Cycloaddition Pathways Involving this compound (e.g., [3+2] Cycloadditions)

Mercury-Carbon Bond Reactivity in the Context of the Azide Functionality

The presence of the azide group on the phenyl ring influences the reactivity of the mercury-carbon bond in this compound. The azide group is known to have an inductive electron-withdrawing effect, which can impact the stability and reactivity of the C-Hg bond. uni-muenchen.de

Transmetalation reactions, involving the transfer of the aryl group from mercury to another metal, are a key aspect of the reactivity of organomercury compounds. In the context of this compound, these reactions would involve the transfer of the 4-azidophenyl group to other metals. While specific studies on the transmetalation of this compound are not extensively detailed in the provided results, the general principles of organomercury chemistry suggest that such reactions are feasible. For instance, organolithium and organomagnesium reagents are commonly used in transmetalation reactions with organomercury compounds. scribd.com The azide functionality, being susceptible to reaction with strong nucleophiles like carbanions, presents a challenge in these transformations. frontiersin.org

The development of methods to protect the azide group could facilitate these transmetalation reactions, expanding the synthetic utility of this compound. frontiersin.org For example, the reaction of azides with phosphines to form phosphazides can mask the reactivity of the azide group, allowing for subsequent transformations at the mercury-carbon bond. frontiersin.org

The mercury-carbon bond in arylmercury compounds is susceptible to cleavage by electrophiles, a process known as demercuration. In these reactions, an electrophile replaces the mercury group on the aromatic ring. The azide group, with its electron-withdrawing nature, can influence the rate and regioselectivity of these electrophilic substitution reactions. uni-muenchen.de

While the azide group generally acts as an electron donor in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions, its inductive effect can modulate this reactivity. uni-muenchen.de In the case of this compound, the mercury atom already occupies the para position relative to the azide. Electrophilic attack would likely lead to the cleavage of the C-Hg bond and the introduction of the electrophile at that position.

Common electrophiles used in demercuration reactions include halogens, protons (from strong acids), and acylating agents. The reaction of this compound with these electrophiles would be expected to yield 4-substituted phenyl azides.

Transmetalation and Exchange Reactions

Reaction Kinetics and Thermodynamic Parameters of this compound Transformations

A quantitative understanding of the reactions of this compound requires the determination of their kinetic and thermodynamic parameters.

The rate law for a reaction describes how the rate of reaction depends on the concentration of the reactants. pressbooks.pubscribd.comlibretexts.orgyoutube.com For transformations involving this compound, the rate law can be determined by systematically varying the concentrations of the reactants and measuring the initial reaction rates. libretexts.orgyoutube.com

For example, in a demercuration reaction with an electrophile (E), the rate law might take the form: Rate = k[this compound]^m[E]^n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders can be determined by plotting the logarithm of the initial rate against the logarithm of the initial concentration of each reactant while keeping the other constant. libretexts.orgyoutube.com

Table 1: Hypothetical Rate Data for the Reaction of this compound with an Electrophile

| Experiment | [this compound] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

This table is for illustrative purposes to demonstrate how rate data could be presented.

From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating a first-order dependence. Doubling the concentration of the electrophile quadruples the rate, indicating a second-order dependence. Thus, the rate law would be: Rate = k[this compound][Electrophile]².

The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the activation entropy (ΔS‡) reflects the change in disorder in going from the reactants to the transition state. These parameters provide insight into the reaction mechanism. ethz.ch

The activation energy can be determined experimentally by measuring the rate constant at different temperatures and using the Arrhenius equation. The thermal decomposition of phenyl azides, for instance, has been studied to determine their activation energies. ethz.ch The activation temperature for unsubstituted phenylazide is above 140 °C. ethz.ch

Computational methods, such as Density Functional Theory (DFT), can also be used to calculate activation energies and study the potential energy surface of a reaction. ethz.chorganic-chemistry.org These calculations can help to elucidate the structure of the transition state and provide a deeper understanding of the reaction pathway.

Rate Law Determinations and Reaction Order Analysis

Intermediate Identification and Trapping Experiments

Identifying and characterizing reactive intermediates is crucial for elucidating reaction mechanisms. sioc-journal.cnresearchgate.net In the reactions of this compound, several types of intermediates could be involved.

Upon thermolysis or photolysis, aryl azides can lose nitrogen gas to form highly reactive nitrenes. uni-muenchen.denih.gov Phenylnitrene is a well-known intermediate in the decomposition of phenyl azide. nih.govwikipedia.org Trapping experiments can be used to provide evidence for the formation of these intermediates. For example, in the presence of a suitable trapping agent, the nitrene can be intercepted to form a stable product.

In the context of this compound, the initially formed singlet phenylnitrene could potentially undergo intersystem crossing to the more stable triplet nitrene or rearrange to other reactive species. nih.govnih.govrsc.org The presence of the mercury-containing substituent could influence the lifetime and reactivity of these nitrene intermediates.

Another potential intermediate in some reactions of aryl azides is a ketenimine or a ring-expanded azepine derivative. nih.govrsc.org These intermediates can be formed through rearrangement of the initially generated nitrene and can be trapped by nucleophiles. nih.gov

Table 2: Potential Intermediates in the Reactions of this compound

| Intermediate | Formation Pathway | Potential Trapping Agent |

| 4-(Acetoxymercuri)phenylnitrene | Thermolysis or photolysis of this compound | Alkenes, alkynes |

| Ketenimine/Azepine derivative | Rearrangement of the nitrene | Alcohols, amines |

| Organometallic intermediates | Transmetalation reactions | Electrophiles |

This table provides examples of potential intermediates and trapping agents based on the general reactivity of aryl azides and organomercury compounds.

Trapping experiments, often coupled with spectroscopic techniques such as laser flash photolysis, are powerful tools for directly observing and characterizing these transient species. nih.gov

Spectroscopic Monitoring of Transient Species During Reactions

Direct spectroscopic evidence for transient species generated from this compound is not specifically reported in the accessible literature. For the parent compound, phenyl azide, and its other derivatives, techniques like ultrafast transient absorption spectroscopy have been instrumental in observing short-lived intermediates. researchgate.netresearchgate.net For example, upon laser excitation, phenyl azide is known to form singlet phenylnitrene, which can be detected spectroscopically before it undergoes further reactions like ring expansion or intersystem crossing to the triplet state. researchgate.netsemanticscholar.org

It is hypothesized that photolysis of this compound would similarly produce a mercurated phenylnitrene. Spectroscopic monitoring would be essential to characterize this transient species and determine the influence of the acetoxymercuri substituent on its electronic properties and lifetime compared to the unsubstituted phenylnitrene. However, specific data, such as absorption maxima and decay kinetics for the transient species derived from this compound, have not been published.

Table 1: Hypothetical Transient Species in the Photolysis of this compound

| Putative Transient Species | Expected Method of Detection | Required Data for Confirmation |

| Singlet 4-(acetoxymercuri)phenylnitrene | Transient Absorption Spectroscopy | Absorption spectrum (λmax), lifetime (τ) |

| Triplet 4-(acetoxymercuri)phenylnitrene | Transient Absorption, ESR Spectroscopy | Absorption spectrum, phosphorescence, ESR signal |

This table is based on expected reactivity and not on published experimental data for this specific compound.

Isolation and Characterization of Putative Intermediates

There are no available reports on the successful isolation and characterization of putative intermediates from the reactions of this compound. The intermediates in phenyl azide reactions, such as the initial singlet nitrene and subsequent ring-expanded products like dehydroazepines, are generally highly reactive and have short lifetimes, making their isolation exceptionally challenging. researchgate.netsemanticscholar.org

In reactions of other phenyl azides, intermediates are often "trapped" by reacting them with specific nucleophiles, and the resulting stable products are then characterized to infer the structure of the transient intermediate. rsc.org A similar strategy could theoretically be applied to the reactions of this compound. For instance, trapping the presumed nitrene intermediate with an amine could yield a stable azepine derivative, whose structure would provide evidence for the transient species. Nevertheless, such experimental studies and the characterization of any resulting products for this compound have not been found in the scientific literature.

Theoretical and Computational Chemistry Studies on 4- Acetoxymercuri Phenyl Azide

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 4-(acetoxymercuri)phenyl azide and its conformational possibilities. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound. royalsocietypublishing.org DFT methods are used to determine the most stable (ground state) geometry of the molecule by finding the minimum energy arrangement of its atoms.

Researchers utilize various functionals within DFT, such as B3LYP or M11-L, paired with appropriate basis sets (e.g., 6-31G(d,p) or LANL2MB) to optimize the molecular structure. researchgate.netnih.govresearchgate.netchemrxiv.org These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, in related aryl azides, DFT has been used to study the planarity of the phenyl ring and the orientation of the azide group. chemrxiv.org In mercury-containing complexes, DFT calculations help in determining the coordination geometry around the mercury atom. nih.govresearchgate.net

Below is an interactive table showcasing typical structural parameters for this compound that could be obtained from DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value | Unit |

| Bond Length | C | Hg | - | - | 2.05 | Å |

| Bond Length | Hg | O | - | - | 2.10 | Å |

| Bond Length | N | N | - | - | 1.25 | Å |

| Bond Length | N | N | - | - | 1.15 | Å |

| Bond Angle | C | Hg | O | - | 175.0 | Degrees |

| Dihedral Angle | C | C | N | N | 180.0 | Degrees |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Ab Initio Methods for Electronic Structure Refinement

While DFT is powerful, ab initio methods, which are based on first principles without empirical parameterization, are often employed for more accurate refinement of the electronic structure. publicationslist.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the electronic properties of molecules with heavy elements like mercury and complex bonding situations. publicationslist.orgnih.gov

These high-level calculations can provide more precise values for properties like ionization potentials, electron affinities, and the energies of molecular orbitals. For systems containing heavy atoms like mercury, relativistic effects can become significant and may need to be incorporated into the calculations for the highest accuracy. publicationslist.orgresearchgate.net Ab initio methods are instrumental in validating the results from more computationally efficient DFT calculations and providing benchmark data. nih.gov

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

Understanding how this compound participates in chemical reactions requires mapping the potential energy surface (PES) for the transformation. A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. libretexts.org By exploring the PES, chemists can identify the most likely pathway a reaction will follow. numberanalytics.com

Transition State Characterization and Validation

A key feature on a PES is the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway between reactants and products. libretexts.org Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods are used to find these saddle points on the PES.

Once a potential TS structure is located, it must be validated. This is done by performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate—the path of the reaction. All other vibrational frequencies will be real. uni-muenchen.de For complex reactions, such as those involving aryl azides, computational studies have successfully characterized transition states for processes like cycloadditions. nih.govresearchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

After a transition state has been identified and validated, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS connects the desired reactants and products. uni-muenchen.de The IRC is the minimum energy path on the PES leading downhill from the transition state to the reactant on one side and the product on the other. uni-muenchen.demdpi.comiastate.edu

By following the IRC, researchers can visualize the entire reaction pathway, observing how the molecular geometry changes as the reaction progresses. mdpi.comresearchgate.net This provides a detailed, step-by-step "movie" of the chemical transformation, offering insights into the sequence of bond-breaking and bond-forming events. mdpi.com IRC calculations are essential for confirming the proposed mechanism of a reaction. uni-muenchen.de

Frontier Molecular Orbital (FMO) Theory Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and explain the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgnumberanalytics.com The energies and shapes of these frontier orbitals are critical in determining the feasibility and outcome of a chemical reaction. numberanalytics.comnih.gov

For this compound, FMO analysis can predict its behavior in various reactions, such as cycloadditions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com Computational methods are used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO.

For example, in a reaction with an electron-rich species, the LUMO of the azide would act as the acceptor orbital. Conversely, in a reaction with an electron-poor species, the HOMO of the azide would act as the donor orbital. The properties of these frontier orbitals, such as their energy levels and the locations of their largest lobes, can predict regioselectivity and stereoselectivity in reactions. nih.govresearchgate.net

Below is an interactive table summarizing the kind of data that FMO analysis provides.

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital. Primarily located on the azide and phenyl ring. Indicates the molecule's ability to donate electrons. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital. Primarily located on the azide group and mercury atom. Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 | The energy difference between the HOMO and LUMO. A key indicator of the molecule's kinetic stability and chemical reactivity. |

Note: These energy values are illustrative and would be derived from specific quantum chemical calculations.

HOMO-LUMO Gap Analysis in Organomercury Azides

The reactivity of a chemical compound is fundamentally governed by its electronic structure. A key aspect of this is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy difference, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, making it more reactive. researchgate.net Conversely, a large gap indicates high stability. irjweb.com

In the context of organomercury azides, the HOMO-LUMO gap provides insight into the molecule's susceptibility to undergo reactions such as cycloadditions or decompositions. Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of these frontier orbitals. irjweb.comresearchgate.net For instance, studies on related aryl azides, such as phenyl azide, have shown that the frontier orbitals involved in chemical reactions are not always the absolute HOMO or LUMO. In certain cycloaddition reactions, orbitals like LUMO+2, which are slightly higher in energy than the LUMO, play the dominant role in bond formation. nih.gov

The HOMO-LUMO gap is not just a descriptor of reactivity but is also related to other molecular properties. For example, it influences distortion energies and electrostatic interactions during a chemical reaction. nih.gov As the orbital interactions between two reacting molecules increase (often associated with a smaller gap), charge transfer is enhanced, leading to stronger electrostatic interactions. nih.gov

| Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability to donate electrons. | Acts as the nucleophile in orbital interactions. Higher energy HOMOs are generally more reactive. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It represents the ability to accept electrons. | Acts as the electrophile in orbital interactions. Lower energy LUMOs are generally more reactive. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability. irjweb.com A larger gap implies greater stability. |

| Frontier Molecular Orbitals (FMOs) | A term encompassing the HOMO, LUMO, and other nearby orbitals that participate in chemical reactions. | FMO theory explains reactivity based on the interaction between the FMOs of reacting species. nih.gov |

Reactivity Predictions Based on Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity and selectivity of chemical reactions. nih.gov It posits that the most significant interactions occur between the FMOs of the reactants, specifically the HOMO of one molecule and the LUMO of the other. The strength of this interaction, which determines the reaction rate, depends on both the energy separation of the orbitals and the degree of their spatial overlap. nih.gov

For reactions involving aryl azides, such as the 1,3-dipolar cycloaddition, the situation can be complex. The azide can act as either the electron-rich or electron-deficient component, depending on the electronic nature of the other reactant (the dipolarophile). nih.gov Computational studies on phenyl azide have revealed that its reactivity pattern can be visualized as a parabola when plotted against the ionization potential of the dipolarophile. nih.gov This "Sustmann parabola" demonstrates that the reaction is fastest with both highly electron-rich and highly electron-poor partners. nih.gov

This ambiphilic nature is explained by considering two primary orbital interactions:

HOMOdipolarophile-LUMOazide : This interaction dominates when the dipolarophile is electron-rich (low ionization potential). nih.gov

HOMOazide-LUMOdipolarophile : This interaction becomes determinant for electron-poor dipolarophiles (high ionization potential). nih.gov

Solvent Effects Modeling in Computational Simulations

The solvent environment can dramatically alter the properties and reactivity of a molecule. d-nb.info Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit. wikipedia.org The choice of model represents a trade-off between computational cost and the level of detail and accuracy required. arxiv.org

Implicit Solvation Models (e.g., PCM, SMD)

Implicit or continuum solvation models treat the solvent not as individual molecules but as a continuous, homogeneous medium with a defined dielectric constant. wikipedia.orgnumberanalytics.com This approach simplifies the system significantly, making it computationally efficient. The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized medium. numberanalytics.com

Commonly used implicit models include:

Polarizable Continuum Model (PCM) : This is one of the most popular models, where the cavity is constructed from a series of interlocking spheres centered on the atoms of the solute. numberanalytics.com There are several variations, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM). researchgate.netnih.gov

Solvation Model based on Density (SMD) : This model, developed by Truhlar and coworkers, is a universal solvation model that uses the full solute electron density to compute the cavity, providing a more nuanced description of the solute-solvent boundary. mdpi.com

These models are effective at capturing the bulk electrostatic effects of the solvent and are widely used to predict how a solvent might influence reaction energies and barriers. researchgate.netnih.gov

Explicit Solvent Molecule Interactions

Explicit solvent models provide a more detailed and physically realistic picture by including individual solvent molecules in the simulation. arxiv.org The solute is surrounded by a number of solvent molecules, and the interactions between all particles (solute-solvent and solvent-solvent) are calculated directly. This approach can capture specific, short-range interactions like hydrogen bonding, which are often missed by implicit models. mdpi.com

However, the computational cost of explicit models is very high due to the large number of molecules and the need to sample many different solvent configurations. arxiv.org To manage this, hybrid models are often employed:

Quantum Mechanics/Molecular Mechanics (QM/MM) : In this approach, the solute (the reactive center) is treated with a high-level, accurate quantum mechanics method, while the surrounding solvent molecules are treated with a less computationally demanding molecular mechanics force field. numberanalytics.comresearchgate.net

Cluster-Continuum Models : These models include a few explicit solvent molecules in the first solvation shell around the solute to account for specific interactions, while the bulk solvent is still represented by an implicit continuum. wikipedia.org

For reactions where specific solvent interactions are crucial to the mechanism, such as those involving charged intermediates or strong hydrogen bonding, explicit or hybrid models are often necessary for accurate predictions.

| Feature | Implicit Solvation Models (e.g., PCM, SMD) | Explicit Solvation Models (e.g., QM/MM, MD) |

|---|---|---|

| Representation of Solvent | Continuous dielectric medium. wikipedia.org | Individual solvent molecules. arxiv.org |

| Computational Cost | Low to moderate. arxiv.org | Very high. |

| Key Strengths | Efficiently captures bulk electrostatic effects; good for initial screenings. researchgate.net | Accurately models specific interactions like hydrogen bonds and solvent structure. mdpi.com |

| Key Limitations | Cannot describe specific solute-solvent interactions; neglects solvent structure. | Requires extensive conformational sampling; computationally intensive. arxiv.org |

| Typical Application | Calculating solvation free energies; studying reactions where bulk polarity is the main solvent effect. nih.gov | Studying reaction mechanisms involving direct participation of solvent molecules; simulating molecular dynamics. researchgate.net |

Predictive Modeling of Novel Reactivities and Derivatizations for Aryl Mercury Azides

A major goal of computational chemistry is to move beyond explaining known phenomena and to predict new chemical reactivities and guide the synthesis of novel compounds. semanticscholar.org For aryl mercury azides, predictive modeling can be used to explore potential reactions and identify promising derivatization strategies before committing to resource-intensive experimental work.

This can be achieved through several approaches:

Computational Screening : By calculating reaction barriers for a wide range of potential reactants with an aryl mercury azide, researchers can screen for new, synthetically useful transformations. For example, one could computationally screen a library of alkynes or alkenes to find candidates that would react most efficiently or with the highest selectivity in cycloaddition reactions.

Mechanism-Based Prediction : Detailed computational studies of reaction mechanisms can reveal subtle electronic or steric factors that control reactivity. This understanding can then be used to design new substrates or catalysts that exploit these factors to achieve a desired outcome. For instance, understanding the orbital interactions in an azide cycloaddition allows chemists to modify substituents on the aryl ring or the other reactant to tune the HOMO-LUMO levels for faster reactions. nih.govmdpi.com

Machine Learning (ML) Models : A newer approach involves training machine learning algorithms on large datasets of known chemical reactions. semanticscholar.org These models can learn the complex relationships between reactant structures and reaction outcomes. Once trained, an ML model could predict the likely products, and even potential side products, of a reaction involving an aryl mercury azide with a novel reactant, often much faster than traditional quantum chemical calculations. d-nb.infosemanticscholar.org

These predictive models are becoming increasingly powerful tools in chemical synthesis, enabling chemists to explore "chemical space" more efficiently and accelerate the discovery of new molecules and reactions. semanticscholar.org

Analytical and Spectroscopic Methodologies for Investigating 4- Acetoxymercuri Phenyl Azide Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(acetoxymercuri)phenyl azide in solution. By employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed map of the molecule's atomic connectivity can be constructed.

The analysis of multiple different nuclei provides a more complete picture of the molecular framework.

¹H and ¹³C NMR: Proton and carbon-13 NMR are fundamental for identifying the organic moieties of the molecule—the phenyl ring and the acetate group. The ¹H NMR spectrum is expected to show signals for the aromatic protons and a distinct singlet for the methyl protons of the acetate group. The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom, including the acetate's methyl and carbonyl carbons, and the four distinct carbons of the phenyl ring. The chemical shifts are influenced by the electronegativity and magnetic anisotropy of the neighboring azide and acetoxymercuri groups. organicchemistrydata.org

| Predicted NMR Data for this compound | | :--- | :--- | | Technique | Predicted Chemical Shifts (δ, ppm) and Observations | | ¹H NMR | ~2.1 ppm (s, 3H, -OCOCH₃)~7.1-7.5 ppm (m, 4H, Ar-H) | | ¹³C NMR | ~23 ppm (-OCOCH₃)~119-140 ppm (Ar-C)~177 ppm (-OCOCH₃) | | ¹⁵N NMR | Would reveal three distinct signals for the azide (N₃) group, providing insight into the electronic structure and bonding of this nitrogen-rich moiety. researchgate.net | | ¹⁹⁹Hg NMR | Provides direct information about the mercury center's chemical environment, coordination, and bonding. The chemical shift is highly sensitive to the nature of the ligands attached to the mercury atom. researchgate.net |

¹⁵N NMR: Given the presence of the azide functional group, ¹⁵N NMR is a uniquely powerful tool. It can resolve the three chemically distinct nitrogen atoms within the linear N₃ unit, offering detailed insights into the electronic distribution and bonding within this group. researchgate.net Selective ¹⁵N labeling experiments can further confirm reaction mechanisms involving the azide.

¹⁹⁹Hg NMR: As a spin-1/2 nucleus, ¹⁹⁹Hg is amenable to NMR studies. ¹⁹⁹Hg NMR spectroscopy is exceptionally valuable as it directly probes the mercury atom at the molecule's core. The chemical shift of ¹⁹⁹Hg is highly sensitive to its coordination environment, making it an excellent tool for studying ligand exchange reactions and characterizing the C-Hg bond. researchgate.net

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. nih.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would establish the connectivity between the ortho and meta protons on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is used to definitively assign the signals of the protonated carbons in the phenyl ring. nih.govresearchgate.net

| Expected 2D NMR Correlations for this compound | | :--- | :--- | | Experiment | Expected Key Correlations | | COSY | Correlation between adjacent aromatic protons (H-2/H-6 with H-3/H-5). | | HSQC | Correlations between each aromatic proton and its directly bonded carbon (e.g., H-2/C-2, H-3/C-3, etc.).Correlation between the acetate methyl protons and the methyl carbon. | | HMBC | Correlations from aromatic protons to neighboring carbons.Correlation from acetate methyl protons to the carbonyl carbon.Correlation from aromatic protons (H-3/H-5) to the azide-bearing carbon (C-4).Correlation from aromatic protons (H-2/H-6) to the mercury-bearing carbon (C-1). |

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹⁹Hg NMR)

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is vital for determining the exact mass and elemental formula of this compound and any related reaction products or intermediates. rsc.org The characteristic isotopic pattern of mercury makes its presence in an ion easily identifiable.

ESI and APCI are soft ionization techniques ideal for analyzing polar, thermally labile, and non-volatile organometallic compounds like this compound. researchgate.netrsc.org

Electrospray Ionization (ESI-MS): This is a preferred method for analyzing compounds directly from a solution. It allows for the gentle transfer of ions from the liquid to the gas phase, minimizing fragmentation and typically showing a strong signal for the molecular ion or related adducts. nih.govnih.gov It is invaluable for confirming the molecular weight of the parent compound and for studying its interactions and reactions in solution. nih.gov

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is also suitable for this class of compound and can be used with less polar solvents than ESI. rsc.orgscispace.com It can provide complementary information and is also readily coupled with liquid chromatography (HPLC) to separate components of a mixture before mass analysis. vliz.be

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.

While this compound itself is a non-volatile solid, GC-MS is a critical tool for analyzing reaction systems where volatile intermediates or byproducts might be formed. shimadzu.comlabrulez.comshimadzu.com For example, in decomposition or derivatization reactions, volatile mercury species or azide-derived fragments could be generated. scispace.comoup.com Analysis may require a derivatization step, such as ethylation, to convert non-volatile organomercury species into volatile derivatives suitable for GC analysis. scispace.comnih.gov Headspace GC-MS is particularly useful for detecting trace amounts of volatile toxic substances that could arise from side reactions. shimadzu.comshimadzu.com

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Bonding Characterization

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Analysis of related organomercury azides has shown that XRD can reveal crucial details about intramolecular coordination and the nature of the Hg-N interaction. researchgate.net For this compound, XRD analysis would be expected to provide:

Precise measurement of the C-Hg, Hg-O, and N-N bond lengths.

The geometry around the mercury atom, likely confirming a nearly linear C-Hg-O arrangement.

The planarity of the phenyl ring and the geometry of the azide substituent.

Information on how the molecules pack in the crystal, revealing any significant intermolecular interactions such as π-stacking or weak Hg···N contacts, which influence the material's bulk properties.

Although growing suitable single crystals of energetic materials like azides can be challenging due to their sensitivity, the structural data obtained from XRD is unparalleled in its detail and accuracy. uni-due.de

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule, providing exact data on bond lengths, bond angles, and crystallographic arrangement. rigaku.com For organometallic compounds like this compound, SCXRD can elucidate the coordination geometry around the mercury atom and the conformation of the phenyl azide and acetate ligands.

While a specific crystal structure for this compound is not publicly documented, data from related arylmercury compounds provide significant insight. For instance, studies on arylmercury azides stabilized by ortho-coordinating groups reveal the typical linear or near-linear geometry of the C-Hg-N bond, a common feature in organomercury(II) compounds. researchgate.net The structure of phenyl azide itself has been determined, showing an almost linear azide group (N=N=N) and a C−N=N angle of approximately 116°. wikipedia.orgwikipedia.org Similarly, analysis of phenylmercuric acetate shows a linear C-Hg-O arrangement. By analogy, the structure of this compound would be expected to feature a mercury atom bonded to the C4 carbon of the phenyl ring and an oxygen atom of the acetate group, with the azide and acetoxy groups positioned on opposite sides of the phenyl ring (para-substitution).

Table 1: Expected Geometric Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value/Geometry | Rationale/Comparison Compound |

| C-Hg-O Angle | ~180° | Based on linear geometry in similar organomercury(II) compounds. |

| Phenyl Ring | Planar | Standard aromatic ring structure. |